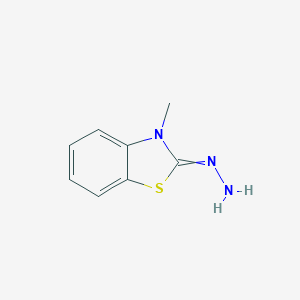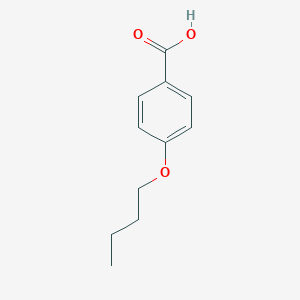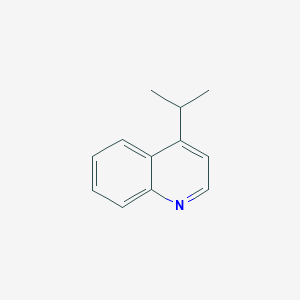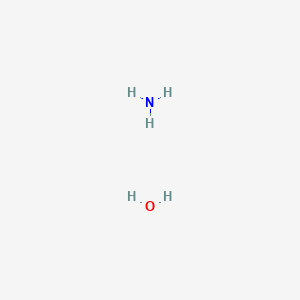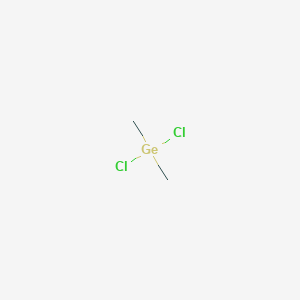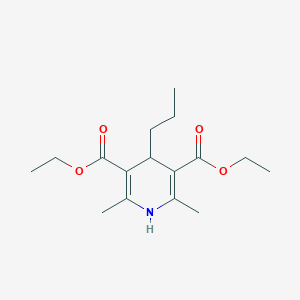
Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate (DPD) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPD belongs to the family of pyridine derivatives and has been studied extensively for its pharmacological properties. The purpose of
Wirkmechanismus
The exact mechanism of action of Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate is not fully understood. However, it has been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative stress. Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate has also been shown to inhibit the activity of pro-inflammatory cytokines and decrease the production of reactive oxygen species.
Biochemische Und Physiologische Effekte
Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, a neurotransmitter that is depleted in Parkinson's disease. Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies. However, one limitation is that Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate is not very water-soluble, which can make it difficult to administer in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential use in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate and its potential therapeutic applications.
In conclusion, Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate in various diseases.
Synthesemethoden
The synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate involves the reaction of diethyl 2,6-dimethyl-4-propyl-1,4-dihydropyridine-3,5-dicarboxylate with sodium borohydride in the presence of acetic acid. The resulting product is then purified through recrystallization. The yield of Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate is typically around 70%.
Wissenschaftliche Forschungsanwendungen
Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate has been studied for its potential therapeutic applications in various diseases. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate has been studied in animal models of Parkinson's disease, Alzheimer's disease, and stroke. It has also been studied for its potential use in cancer treatment.
Eigenschaften
CAS-Nummer |
1156-64-5 |
|---|---|
Produktname |
Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate |
Molekularformel |
C16H25NO4 |
Molekulargewicht |
295.37 g/mol |
IUPAC-Name |
diethyl 2,6-dimethyl-4-propyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C16H25NO4/c1-6-9-12-13(15(18)20-7-2)10(4)17-11(5)14(12)16(19)21-8-3/h12,17H,6-9H2,1-5H3 |
InChI-Schlüssel |
LWTBKXCBXFZYDR-UHFFFAOYSA-N |
SMILES |
CCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC |
Kanonische SMILES |
CCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC |
Andere CAS-Nummern |
1156-64-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'-Acetyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B73585.png)
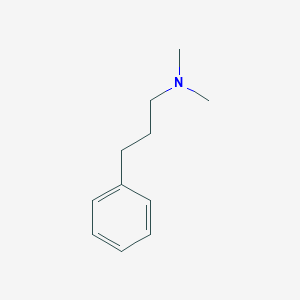
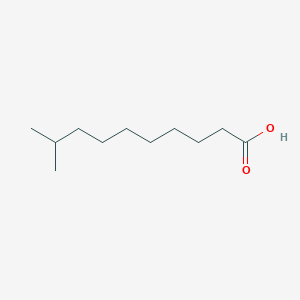
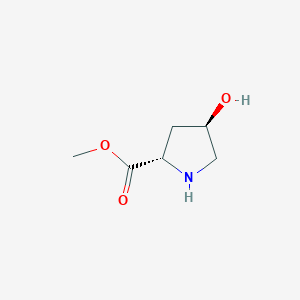
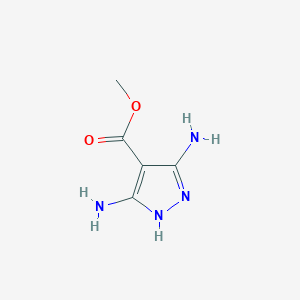

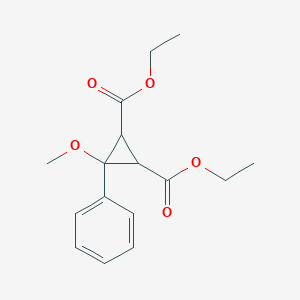
![2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid](/img/structure/B73597.png)
